
3-Chlorotoluene-D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorotoluene-D7 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The chemical formula for this compound is ClC₆D₄CD₃, and it is a derivative of 3-chlorotoluene where the hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chlorotoluene-D7 can be synthesized through the deuteration of 3-chlorotoluene. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of 3-chlorotoluene using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and high-purity deuterium gas to achieve the desired isotopic enrichment. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chlorotoluene-D7 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu). The reaction typically requires elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used in the presence of hydrogen gas (H₂).
Major Products
Substitution: Products include various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Products include 3-chlorobenzaldehyde and 3-chlorobenzoic acid.
Reduction: Products include partially or fully hydrogenated aromatic compounds.
Applications De Recherche Scientifique
3-Chlorotoluene-D7 is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used in studies of reaction mechanisms and kinetics to trace the movement of atoms during chemical reactions.
Biology: Employed in metabolic studies to understand the pathways and interactions of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.
Industry: Applied in the development of new materials and catalysts, as well as in environmental testing to trace pollutants.
Mécanisme D'action
The mechanism of action of 3-Chlorotoluene-D7 involves its interaction with various molecular targets and pathways. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile through the formation of a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing effects of the chlorine atom, facilitating the substitution reaction. In oxidation reactions, the methyl group is converted to an aldehyde or carboxylic acid through the formation of intermediate species such as alcohols or ketones.
Comparaison Avec Des Composés Similaires
3-Chlorotoluene-D7 can be compared with other deuterated and non-deuterated chlorotoluenes:
3-Chlorotoluene: The non-deuterated counterpart, which has similar chemical properties but lacks the isotopic labeling benefits.
2-Chlorotoluene-D7: Another deuterated isomer with the chlorine atom in the ortho position, which may exhibit different reactivity and physical properties.
4-Chlorotoluene-D7: A deuterated isomer with the chlorine atom in the para position, also showing different reactivity and properties.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it valuable for tracing studies and understanding reaction mechanisms in greater detail.
Propriétés
Formule moléculaire |
C7H7Cl |
|---|---|
Poids moléculaire |
133.62 g/mol |
Nom IUPAC |
1-chloro-2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3,2D,3D,4D,5D |
Clé InChI |
OSOUNOBYRMOXQQ-AAYPNNLASA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])Cl)[2H])C([2H])([2H])[2H])[2H] |
SMILES canonique |
CC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


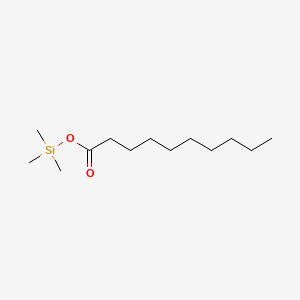
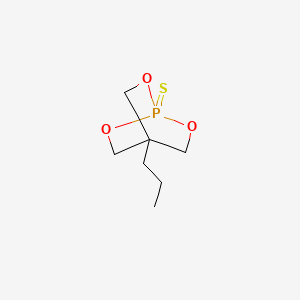

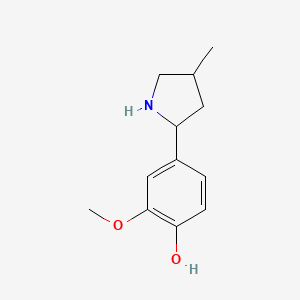
![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
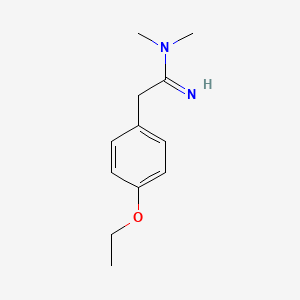
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
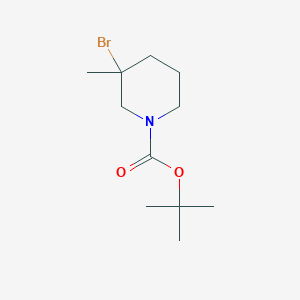
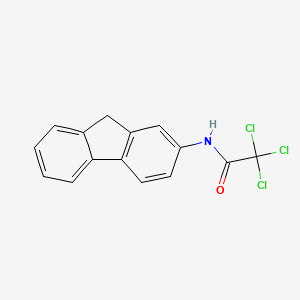
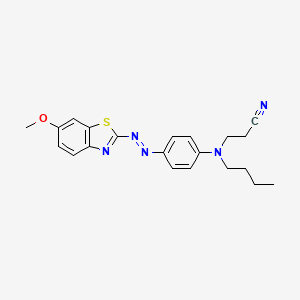
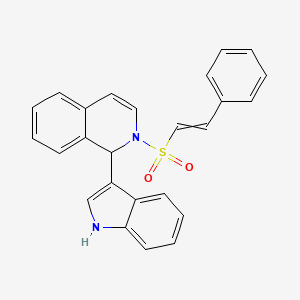
![3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13948084.png)
